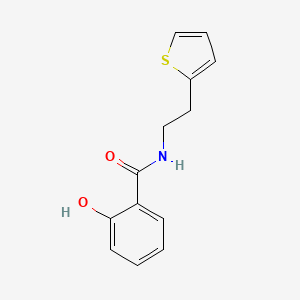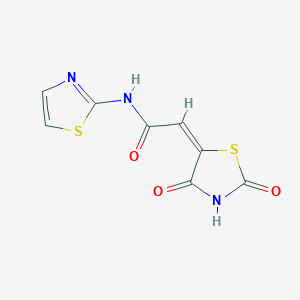
(2E)-2-(4-hydroxy-2-oxo-1,3-thiazol-5(2H)-ylidene)-N-(1,3-thiazol-2-yl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both thiazolidinone and thiazole moieties, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide typically involves the condensation of appropriate thiazolidinone and thiazole derivatives. One common method includes the reaction of 2,4-thiazolidinedione with thiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biological pathways. The thiazolidinone moiety is known to interact with various molecular targets, potentially inhibiting enzyme activity or altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxothiazolidin-5-ylidene)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a thiazole.
2-(2,4-Dioxothiazolidin-5-ylidene)-N-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiazole.
Uniqueness
The presence of both thiazolidinone and thiazole moieties in 2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide makes it unique compared to other similar compounds
Properties
Molecular Formula |
C8H5N3O3S2 |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H5N3O3S2/c12-5(10-7-9-1-2-15-7)3-4-6(13)11-8(14)16-4/h1-3H,(H,9,10,12)(H,11,13,14)/b4-3+ |
InChI Key |
UGKZKKXPJXYVON-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CSC(=N1)NC(=O)/C=C/2\C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


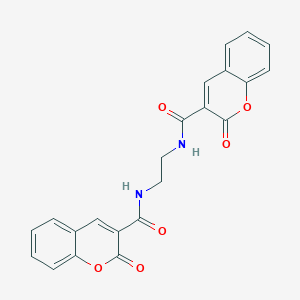


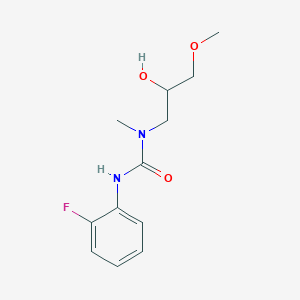

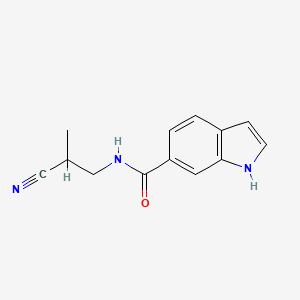
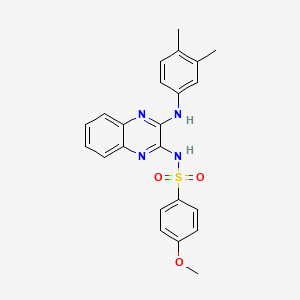
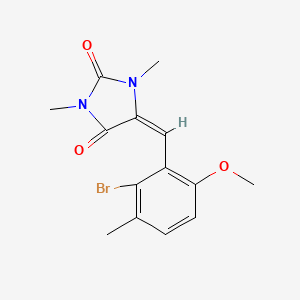
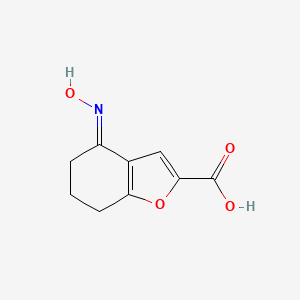
![3-methoxy-N'-[(1Z)-2-(trifluoroacetyl)cyclododec-1-en-1-yl]benzohydrazide](/img/structure/B14918002.png)

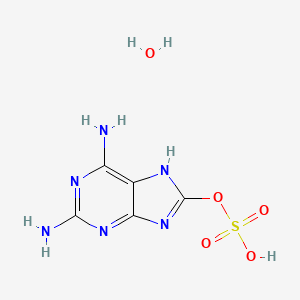
![2-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14918016.png)
